molecular formula C17H16Cl2 B561819 9,10-Dichloro-2,6(7)-dimethylanthracene CAS No. 1216955-83-7

9,10-Dichloro-2,6(7)-dimethylanthracene

Cat. No.: B561819
CAS No.: 1216955-83-7
M. Wt: 291.215
InChI Key: BZQNBXULYIIDMR-UHFFFAOYSA-N
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Description

9,10-Dichloro-2,6(7)-dimethylanthracene is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of two chlorine atoms and two methyl groups attached to the anthracene core. This compound is known for its reactivity and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dichloro-2,6(7)-dimethylanthracene typically involves the chlorination of 2,6(7)-dimethylanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 60-80°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Dichloro-2,6(7)-dimethylanthracene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced anthracene derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

9,10-Dichloro-2,6(7)-dimethylanthracene has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins.

    Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dichloro-2,6(7)-dimethylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species upon exposure to light, leading to oxidative damage to cellular components. These properties make it a potential candidate for photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dichloroanthracene: Lacks the methyl groups present in 9,10-Dichloro-2,6(7)-dimethylanthracene, resulting in different reactivity and applications.

    2,6-Dimethylanthracene: Lacks the chlorine atoms, leading to different chemical properties and uses.

    9,10-Dibromo-2,6(7)-dimethylanthracene:

Uniqueness

This compound is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

9,10-Dichloro-2,6(7)-dimethylanthracene (DCMDA) is a chlorinated derivative of anthracene that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of DCMDA, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

DCMDA is characterized by the presence of two chlorine atoms at the 9 and 10 positions and two methyl groups at the 2 and 6 (or 7) positions of the anthracene backbone. Its molecular formula is C16H12Cl2C_{16}H_{12}Cl_2, with a molecular weight of approximately 305.17 g/mol. The compound's structure influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DCMDA can be attributed to several mechanisms:

  • DNA Interaction : DCMDA has been shown to form adducts with DNA, which can lead to mutagenic effects. This property is significant in cancer research, where compounds that interact with DNA are studied for their potential as chemotherapeutic agents .
  • Reactive Oxygen Species (ROS) Generation : DCMDA can induce oxidative stress in cells by generating reactive oxygen species. This mechanism is linked to various cellular responses, including apoptosis and necrosis .
  • Inhibition of Cellular Pathways : Studies have indicated that DCMDA may inhibit specific cellular pathways involved in proliferation and survival, particularly by affecting protein kinase signaling pathways .

Biological Effects

Research has demonstrated several biological effects associated with DCMDA:

  • Antitumor Activity : DCMDA has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Mutagenicity : The compound exhibits mutagenic properties as evidenced by its ability to cause mutations in bacterial assays. This raises concerns regarding its potential carcinogenic effects .
  • Cell Cycle Arrest : DCMDA has been reported to induce cell cycle arrest at the G2/M phase, which is critical for understanding its role in cancer therapy .

Case Studies

  • In Vitro Studies : In one study, DCMDA was applied to various human cancer cell lines. Results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 10 µM. The study concluded that DCMDA's cytotoxicity is mediated through ROS generation and subsequent DNA damage .
  • Animal Models : Another study investigated the effects of DCMDA in a mouse model of skin carcinogenesis. Mice treated with DCMDA showed a higher incidence of tumors compared to controls, indicating the compound's potential role as a carcinogen .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInduces apoptosis in cancer cell lines
MutagenicityCauses mutations in bacterial assays
Cell Cycle ArrestInduces G2/M phase arrest
ROS GenerationIncreases oxidative stress

Properties

IUPAC Name

9,10-dichloro-2-methylanthracene;ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2.C2H6/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16;1-2/h2-8H,1H3;1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNBXULYIIDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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